1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride
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Overview
Description
1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is a synthetic organic compound. It is characterized by the presence of a piperidine ring, a tert-pentyloxy group, and a propanol moiety. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride generally involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Tert-Pentyloxy Group:
Formation of the Propanol Moiety: The final step involves the addition of the propanol group to the piperidine ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride
- 1-(3-Methylpiperidin-1-yl)-3-(tert-hexyloxy)propan-2-ol hydrochloride
Uniqueness
1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-(2-methylbutan-2-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2.ClH/c1-5-14(3,4)17-11-13(16)10-15-8-6-7-12(2)9-15;/h12-13,16H,5-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYQGIQRZCLBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCCC(C1)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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